6-(DIFLUOROMETHYL)-4-ISOBUTYL-5-[(METHYLSULFANYL)CARBONYL]-2-(TRIFLUOROMETHYL)-3-PYRIDINECARBOTHIOIC S-ACID
Description
6-(DIFLUOROMETHYL)-4-ISOBUTYL-5-[(METHYLSULFANYL)CARBONYL]-2-(TRIFLUOROMETHYL)-3-PYRIDINECARBOTHIOIC S-ACID is a complex organic compound characterized by the presence of multiple functional groups, including difluoromethyl, isobutyl, methylsulfanylcarbonyl, and trifluoromethyl groups
Properties
IUPAC Name |
6-(difluoromethyl)-4-(2-methylpropyl)-5-methylsulfanylcarbonyl-2-(trifluoromethyl)pyridine-3-carbothioic S-acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F5NO2S2/c1-5(2)4-6-7(13(22)24-3)9(11(15)16)20-10(14(17,18)19)8(6)12(21)23/h5,11H,4H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMGRVGOIVMOPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C(=NC(=C1C(=O)S)C(F)(F)F)C(F)F)C(=O)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F5NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of carbonyl derivatives as alkyl radical precursors via C–C bond cleavage to react with available α-trifluoromethylstyrenes . This method is advantageous due to its metal-free catalysis and the ability to perform gram-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve electrochemical defluorinative alkylation protocols. These protocols enable the preparation of functionalized gem-difluoroalkenes using diverse alkyl sources, including organohalides and N-hydroxyphthalimide (NHP) esters . This method is favored for its mild conditions, simple operation, and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(DIFLUOROMETHYL)-4-ISOBUTYL-5-[(METHYLSULFANYL)CARBONYL]-2-(TRIFLUOROMETHYL)-3-PYRIDINECARBOTHIOIC S-ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(DIFLUOROMETHYL)-4-ISOBUTYL-5-[(METHYLSULFANYL)CARBONYL]-2-(TRIFLUOROMETHYL)-3-PYRIDINECARBOTHIOIC S-ACID has a wide range of scientific research applications:
Biology: The compound’s unique functional groups make it a useful tool in studying biological processes and interactions at the molecular level.
Medicine: Its potential as a drug candidate is being explored due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 6-(DIFLUOROMETHYL)-4-ISOBUTYL-5-[(METHYLSULFANYL)CARBONYL]-2-(TRIFLUOROMETHYL)-3-PYRIDINECARBOTHIOIC S-ACID involves its interaction with molecular targets through its functional groups. The difluoromethyl and trifluoromethyl groups can participate in hydrogen bonding and other non-covalent interactions, while the carbonyl and sulfanyl groups can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl-containing compounds: These compounds share the trifluoromethyl group and exhibit similar reactivity and applications.
Difluoromethyl-containing compounds: These compounds have the difluoromethyl group and are used in similar synthetic and research applications.
Uniqueness
6-(DIFLUOROMETHYL)-4-ISOBUTYL-5-[(METHYLSULFANYL)CARBONYL]-2-(TRIFLUOROMETHYL)-3-PYRIDINECARBOTHIOIC S-ACID is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
